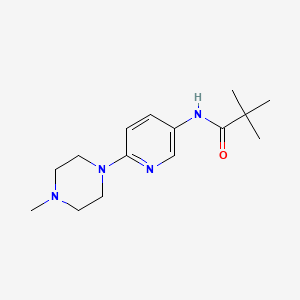
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis reactions. The compound’s structure includes a trifluoromethyl group attached to an acrylic acid ester, which imparts distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-(Trifluoromethyl)acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction is conducted in a reactor where 2-(Trifluoromethyl)acrylic acid and 2,2,2-trifluoroethanol are mixed with a suitable catalyst. The mixture is heated to facilitate the esterification reaction, and the product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Shares the trifluoromethyl group but lacks the ester functionality.
2,2,2-Trifluoroethyl methacrylate: Contains a similar ester group but with a methacrylate backbone.
Methyl 2-(trifluoromethyl)acrylate: Similar structure but with a methyl ester group instead of 2,2,2-trifluoroethyl.
Uniqueness
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is unique due to its combination of the trifluoromethyl group and the 2,2,2-trifluoroethyl ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H4F6O2 |
|---|---|
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-3(6(10,11)12)4(13)14-2-5(7,8)9/h1-2H2 |
Clé InChI |
IRQYOZQRDXJKSW-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
SMILES canonique |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)


![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)

![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)
